molecular formula C18H12ClN3O2S2 B2813700 5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953928-23-9

5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2813700
CAS No.: 953928-23-9
M. Wt: 401.88
InChI Key: LVAWOKIIMZPPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(4-Chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic small molecule based on the privileged thiazolo[4,5-d]pyridazin-4-one scaffold, a heterocyclic system of significant interest in modern medicinal chemistry . This compound is designed for research applications and is provided with high chemical purity to ensure experimental reliability. The structure of this compound, featuring a thiophen-2-yl substituent at the 7-position, is analogous to other researched molecules in its class, suggesting potential value in high-throughput screening campaigns for identifying novel bioactive agents . The 4-thiazolidinone core and its derivatives are widely investigated for their diverse pharmacological profiles, including serving as a foundation for developing antimicrobial, antitumor, and anti-inflammatory lead compounds . The specific substitution pattern on this core may influence its interaction with biological targets, such as enzymes like phospholipase A2 (PLA2G15) , which is a known target for various cationic amphiphilic drugs and is involved in processes like drug-induced phospholipidosis . The presence of both the thiazolo[4,5-d]pyridazine system and the 2-(4-chlorophenyl)-2-oxoethyl side chain makes this molecule a sophisticated tool for structure-activity relationship (SAR) studies and for exploring new chemical space in drug discovery . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes for qualified research professionals.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c1-10-20-16-17(26-10)15(14-3-2-8-25-14)21-22(18(16)24)9-13(23)11-4-6-12(19)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAWOKIIMZPPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparison with structurally related analogs is provided below. Key differences in substituents, core scaffolds, and physicochemical/electronic properties are highlighted.

Table 1: Structural and Electronic Comparison of Thiazolo-Fused Derivatives

Compound Name Core Scaffold Substituents Predicted logP* Hardness (η)* Electrophilicity Index (ω)*
Target Compound Thiazolo[4,5-d]pyridazinone 2-methyl, 7-(thiophen-2-yl), 5-(2-(4-chlorophenyl)-2-oxoethyl) 3.8 4.2 eV 1.5 eV
Compound in Fig. 19 Thiazolo[4,5-d]pyrimidinone 6-methyl, 3-phenyl, 5-((2-(4-chlorophenyl)-2-oxoethyl)thio) 4.1 3.9 eV 1.8 eV
Ethyl ester derivative Thiazolo[3,2-a]pyrimidine 5-(4-chlorophenyl), 7-methyl, 2-(methoxycarbonyl)methylene, 6-carboxylate 2.9 4.5 eV 1.2 eV

*Predicted values derived from density functional theory (DFT) calculations and electronegativity-hardness principles .

Key Observations:

Core Scaffold Differences: The target compound’s thiazolo[4,5-d]pyridazinone core (pyridazinone fused to thiazole) contrasts with thiazolo[4,5-d]pyrimidinone (pyrimidinone fused to thiazole) in Fig. 19 . Pyridazinone’s electron-deficient nature may enhance reactivity toward nucleophiles compared to pyrimidinone. The thiazolo[3,2-a]pyrimidine scaffold in features a different fusion pattern, altering ring strain and conjugation pathways .

Substituent Effects :

  • The thiophen-2-yl group in the target compound introduces sulfur-mediated interactions (e.g., hydrogen bonding, π-stacking) absent in phenyl-substituted analogs .
  • The 2-(4-chlorophenyl)-2-oxoethyl chain increases logP (lipophilicity) compared to the ester-containing derivative in , suggesting improved membrane permeability .

Electronic Properties: The target compound’s higher hardness (η = 4.2 eV) compared to Fig. 19’s analog (η = 3.9 eV) implies greater stability and resistance to electron transfer, likely due to the electron-withdrawing 4-chlorophenyl group . Lower electrophilicity index (ω = 1.5 eV) than Fig.

Table 2: Methodologies for Comparative Analysis

Property Analytical Technique Relevance to Comparison
Electronic Structure DFT (B3LYP functional) Quantifies hardness, electronegativity
Molecular Reactivity Multiwfn wavefunction analysis Maps electrostatic potential, bond orders
Crystallography SHELXL refinement Resolves 3D conformation and packing effects

Research Implications and Limitations

  • Structural Modifications : Replacing the thiophen-2-yl group with bulkier substituents (e.g., naphthyl) could further modulate logP and bioavailability .
  • Data Gaps : Experimental validation of predicted properties (e.g., solubility, bioactivity) is required. Crystal structure determination via SHELXL would clarify conformational preferences.
  • Contradictions : describes an acetamide derivative with a similar scaffold but distinct solubility profiles due to polar amide groups, underscoring the need for tailored synthetic strategies .

Q & A

Q. What computational and experimental approaches validate target selectivity (e.g., kinase inhibition vs. off-target effects)?

  • Methodology : Combine kinome-wide profiling (e.g., kinase panel assays) with transcriptomic analysis (RNA-seq) to identify off-target pathways. Use CRISPR-Cas9 knockout models to confirm target dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.